HMR 1556

Description

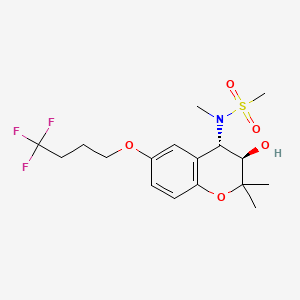

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRLJWUQFIZRH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105017 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223749-46-0 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMR 1556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMR-1556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HMR 1556: A Deep Dive into its Mechanism of Action on IKs Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, a chromanol derivative, is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, crucial for the repolarization of the cardiac action potential, is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[3] Due to its significant role in cardiac electrophysiology, the IKs channel is a key target for antiarrhythmic drug development. This compound's specificity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of IKs and a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on IKs channels, detailing its electrophysiological effects, binding characteristics, and the experimental methodologies used to characterize them.

Electrophysiological Effects and Potency

This compound exhibits a potent, concentration-dependent inhibition of the IKs current.[1] Its efficacy has been demonstrated across various species and experimental models.

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound on IKs channels in different experimental systems.

| Experimental System | Species | IC50 (nM) | Reference |

| Ventricular Myocytes | Canine | 10.5 | [1][4] |

| Ventricular Myocytes | Guinea Pig | 34 | [5][6] |

| Xenopus Oocytes (expressing human minK) | N/A | 120 | [6][7] |

| CHO Cells (expressing zebrafish KCNQ1) | Zebrafish | 100 | [8][9] |

| CHO Cells (expressing zebrafish KCNQ1 + KCNE1) | Zebrafish | 1500 | [8][9] |

Note: The potency of this compound can be influenced by the presence of the KCNE1 subunit, as demonstrated in studies on zebrafish IKs channels where the IC50 value was significantly higher in cells co-expressing KCNQ1 and KCNE1.[9]

Selectivity Profile

A key characteristic of this compound is its high selectivity for IKs over other cardiac ion channels. This specificity is crucial for minimizing off-target effects.

Comparative Inhibitory Concentrations

The table below presents the IC50 values of this compound for various cardiac ion currents, highlighting its selectivity for IKs.

| Ion Current | Channel | Species | IC50 (µM) | Reference |

| IKs | KCNQ1/KCNE1 | Canine | 0.0105 | [1][4] |

| IKr | hERG | Canine | 12.6 | [1][4] |

| Ito | Kv4.3 | Canine | 33.9 | [1][4] |

| ICa,L | Cav1.2 | Canine | 27.5 | [1][4] |

| IK1 | Kir2.x | Canine | No effect | [1][4] |

As the data indicates, this compound is approximately 1000-fold more selective for IKs over other key cardiac currents like IKr, Ito, and ICa,L.[10] The inward rectifier potassium current (IK1) is unaffected by this compound.[1][4]

Mechanism of Action and Effects on Cardiac Action Potential

This compound blocks the IKs channel, leading to a reduction in the outward potassium current during the repolarization phase of the cardiac action potential. This inhibition results in a prolongation of the action potential duration (APD).[6][11] However, the effect of this compound on APD can be minimal under baseline conditions in isolated myocytes, becoming more pronounced under conditions of β-adrenergic stimulation or when other repolarizing currents, such as IKr, are compromised.[12] This suggests that the contribution of IKs to repolarization is context-dependent.

In the presence of β-adrenergic stimulation (e.g., with isoproterenol), which enhances IKs activation, the blocking effect of this compound on APD shortening is more significant.[6][12] Furthermore, when the repolarization reserve is reduced by blocking IKr with agents like dofetilide, subsequent blockade of IKs by this compound leads to a significant further prolongation of the APD.[5][11] This synergistic effect highlights the role of IKs as a crucial repolarization reserve.

Interestingly, some studies have shown that in specific contexts, such as in the presence of drugs that prolong the APD, the addition of this compound can increase the dispersion of repolarization and potentially promote pro-arrhythmic events like Torsades de Pointes (TdP), without causing additional APD prolongation.[13]

Gain-of-function mutations in the KCNQ1 gene, which can lead to atrial fibrillation, have been shown to exhibit enhanced sensitivity to this compound.[7][14] This suggests a potential for genotype-specific therapeutic strategies.[14]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This technique is fundamental for directly measuring the effect of this compound on IKs and other ion currents.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine or guinea pig).

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate IKs, other currents are often blocked pharmacologically (e.g., nifedipine for ICa,L and a specific IKr blocker like E-4031 or dofetilide).

-

Internal (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Voltage-Clamp Protocols: To elicit IKs, depolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to various test potentials (e.g., up to +60 mV) for several seconds. Tail currents are then recorded upon repolarization to a negative potential (e.g., -40 mV).

-

Drug Application: this compound is applied to the external solution at varying concentrations to determine its effect on the IKs current amplitude and generate concentration-response curves.

-

Data Analysis: The peak tail current is measured as an index of IKs activation. The percentage of current inhibition at each concentration is calculated and fitted to the Hill equation to determine the IC50 value.

Action Potential Recording in Papillary Muscles

This method assesses the impact of this compound on the overall shape and duration of the cardiac action potential in a multicellular preparation.

-

Preparation: Papillary muscles are dissected from the right ventricle of animal hearts (e.g., guinea pig) and mounted in an organ bath perfused with oxygenated Tyrode's solution.

-

Stimulation: The muscle is stimulated at various pacing frequencies using platinum electrodes.

-

Recording: Intracellular action potentials are recorded using sharp glass microelectrodes filled with KCl.

-

Drug Application: this compound is added to the perfusate at the desired concentration.

-

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application to quantify the effect of this compound.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of this compound's effects on the electrophysiology of the whole heart.

-

Preparation: The heart is excised and retrogradely perfused through the aorta with a Krebs-Henseleit solution.

-

Recording: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the ventricles using a MAP catheter. An electrocardiogram (ECG) can also be recorded simultaneously.

-

Drug Application: this compound is infused into the perfusion line.

-

Data Analysis: The monophasic action potential duration at 90% repolarization (MAPD90) and the QT interval from the ECG are measured to assess the effects on ventricular repolarization.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.

Caption: Molecular mechanism of this compound action on the IKs channel.

Caption: Typical experimental workflow for characterizing this compound effects.

Conclusion

This compound is a powerful pharmacological tool characterized by its potent and selective blockade of the IKs potassium channel. Its mechanism of action, centered on the inhibition of this critical repolarizing current, leads to a prolongation of the cardiac action potential, an effect that is particularly evident under conditions of enhanced sympathetic tone or compromised repolarization reserve. The extensive body of research summarized in this guide, from single-channel electrophysiology to whole-heart studies, provides a robust foundation for its use in basic research and its potential development as a targeted antiarrhythmic therapeutic. Further investigation into its interaction with specific KCNQ1 mutations may pave the way for personalized medicine approaches in the treatment of cardiac arrhythmias.

References

- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective targeting of gain-of-function KCNQ1 mutations predisposing to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

HMR 1556: A Technical Guide to a Potent and Selective IKs Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556 is a chromanol derivative that has emerged as a highly potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential.[1][2] The specificity of this compound for the IKs channel over other cardiac ion channels makes it an invaluable tool for cardiovascular research and a potential candidate for antiarrhythmic drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a chiral molecule with a specific stereochemistry that is crucial for its high-affinity binding to the IKs channel.

-

IUPAC Name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmetanesulfonamide

-

SMILES String: CC2(C)--INVALID-LINK----INVALID-LINK--C1=CC(OCCCC(F)(F)F)=CC=C1O2

-

Molecular Formula: C17H24F3NO5S

-

Molecular Weight: 411.44 g/mol

-

CAS Number: 223749-46-0

Quantitative Data: Biological Activity

This compound exhibits a high degree of selectivity for the IKs channel. The following table summarizes its inhibitory activity (IC50 values) against various cardiac ion currents.

| Ion Channel/Current | Species/Cell Type | IC50 | Reference |

| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][2] |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [3] |

| IKs | Xenopus Oocytes (expressing human minK) | 120 nM | [3] |

| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][2] |

| Ito | Canine Ventricular Myocytes | 33.9 µM | [1][2] |

| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][2] |

| IK1 | Canine Ventricular Myocytes | Unaffected | [1][2] |

Mechanism of Action: Modulation of the Cardiac Action Potential

The primary mechanism of action of this compound is the blockade of the IKs potassium channel. This channel is critical for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through the IKs channel, this compound prolongs the action potential duration (APD). This effect is particularly relevant in the context of certain cardiac arrhythmias where a shortened APD can contribute to reentry circuits.

Effect of this compound on the Cardiac Action Potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Isolation of Canine Ventricular Myocytes

This protocol is adapted from methodologies described in the literature for studying cardiac ion channels.

Materials:

-

Adult mongrel dogs

-

Heparin

-

Sodium pentobarbital

-

Langendorff apparatus

-

Tyrode's solution (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Ca2+-free Tyrode's solution

-

Enzyme solution: Ca2+-free Tyrode's solution containing 0.1% collagenase (Type II) and 0.1% bovine serum albumin.

-

Kraftbrühe (KB) solution (in mM): KCl 20, K2HPO4 10, glucose 25, mannitol 40, L-glutamic acid 70, β-hydroxybutyric acid 10, taurine 20, EGTA 10; pH adjusted to 7.4 with KOH.

Procedure:

-

Anesthetize the dog with sodium pentobarbital (30 mg/kg, i.v.) following heparinization (500 IU/kg).

-

Excise the heart and cannulate the aorta on a Langendorff apparatus.

-

Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.

-

Switch the perfusion to the enzyme solution and perfuse for 20-30 minutes.

-

Remove the left ventricle and mince the tissue in Ca2+-free Tyrode's solution.

-

Gently agitate the tissue to disperse individual myocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend in normal Tyrode's solution with gradually increasing Ca2+ concentrations.

-

Store the isolated myocytes in KB solution at 4°C until use.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of specific ion currents from isolated ventricular myocytes.

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Microforge

-

Micromanipulator

-

External solution (Tyrode's solution as described above)

-

Internal (pipette) solution for IKs recording (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-4 MΩ when filled with the internal solution.

-

Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 36 ± 1 °C.

-

Approach a myocyte with the patch pipette using a micromanipulator and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the pipette solution for 5-10 minutes.

-

To record IKs, apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses to various test potentials (e.g., +50 mV for 2 seconds) to activate the IKs current. The tail current is then recorded upon repolarization to -40 mV.

-

To isolate IKs from other currents, specific blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr) can be added to the external solution.

-

Apply different concentrations of this compound to the external solution to determine the concentration-response relationship and calculate the IC50 value.

Typical Experimental Workflow.

Conclusion

This compound is a powerful pharmacological tool for the investigation of the IKs channel's role in cardiac electrophysiology. Its high potency and selectivity make it superior to other IKs blockers. The detailed methodologies provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies of cardiac function and arrhythmia models. Further research into the precise binding site and molecular interactions of this compound with the KCNQ1/KCNE1 channel complex will continue to enhance our understanding of its mechanism of action and potential therapeutic applications.

References

HMR 1556: A Comprehensive Technical Guide to a Selective IKs Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, chemically identified as (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] The IKs current, crucial for the repolarization phase of the cardiac action potential, is generated by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[4][5] Due to its significant selectivity, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the IKs channel.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex.[5] This interaction blocks the flow of potassium ions through the channel pore, thereby impeding the IKs current. The blockade of IKs leads to a prolongation of the action potential duration (APD), a key mechanism in the management of certain cardiac arrhythmias.[1] Notably, the effect of this compound on APD can be more pronounced under conditions of β-adrenergic stimulation, where the IKs current is enhanced.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized across various species and experimental models. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

| Species/System | IC50 (nM) | Reference |

| Canine Ventricular Myocytes | 10.5 | [2] |

| Guinea Pig Ventricular Myocytes | 34 | [1] |

| Human Atrial Myocytes | 6.8 | [6] |

| Xenopus Oocytes (expressing human minK) | 120 | [1] |

| Zebrafish KCNQ1 Channels | 100 | [7] |

| Zebrafish KCNQ1+KCNE1 Channels | 1500 | [7] |

| Canine Ventricular Myocytes (alternative study) | 65 | [8] |

Table 2: Selectivity of this compound Against Other Ion Channels

| Channel | Species | IC50 (µM) | Fold Selectivity vs. IKs (Canine) | Reference |

| IKr (hERG) | Canine | 12.6 | ~1200x | [2][3] |

| Ito | Canine | 33.9 | ~3228x | [2][3] |

| ICa,L | Canine | 27.5 | ~2619x | [2][3] |

| IK1 | Canine | > 50 (unaffected) | > 4761x | [2][3] |

| Kv1.5, Kv1.3, Kir2.1, HCN2 | - | Little to no block at 10 µM | - | [1] |

| IKr, IK1 | Guinea Pig | Slightly blocked at 10 µM | - | [1] |

| Ito, Isus | Rat | 25% and 36% inhibition at 10 µM | - | [1] |

| ICa,L | Guinea Pig | 31% inhibition at 10 µM | - | [1] |

Table 3: Effects of this compound on Action Potential Duration (APD)

| Preparation | Species | Concentration | Pacing Conditions | Effect on APD90 | Reference |

| Right Papillary Muscles | Guinea Pig | 1 µM | 0.5-7 Hz | 19-27% prolongation | [1] |

| Right Papillary Muscles (+ Isoproterenol) | Guinea Pig | 1 µM | 0.5 Hz | 47% prolongation | [1] |

| Langendorff-perfused Hearts | Guinea Pig | 0.1 µM | Spontaneously beating | 3% prolongation (MAPD90) | [1] |

| Langendorff-perfused Hearts | Guinea Pig | 1 µM | Spontaneously beating | 10% prolongation (MAPD90) | [1] |

| Langendorff-perfused Hearts | Rabbit | 10-240 nM | 200-500 ms cycle length | No significant prolongation alone | [9][10] |

| Langendorff-perfused Hearts (+ Dofetilide) | Rabbit | 100 nM | 400-500 ms cycle length | Further prolongation of MAPD90 | [9][10] |

| In vivo | Rabbit | 1 mg/kg + 1 mg/kg/hr | - | 6 ± 1 msec prolongation at 200 ms cycle length | [11] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is a synthesized representation for recording IKs currents from isolated ventricular myocytes.

1. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from the desired species (e.g., guinea pig, canine).[1][2]

-

The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.

-

Myocytes are then mechanically dispersed and stored in a high-K+ solution.

2. Electrophysiological Recording:

-

Myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution) at 36°C.[6]

-

The external solution contains agents to block other ionic currents that could interfere with IKs measurement (e.g., nifedipine to block ICa,L).[3]

-

Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a high concentration of potassium and a potassium-chelating agent.

-

The whole-cell configuration of the patch-clamp technique is established.

-

A specific voltage-clamp protocol is applied to elicit and measure the IKs current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.[3]

3. Data Acquisition and Analysis:

-

Currents are recorded using an amplifier, filtered, and digitized for computer analysis.[3]

-

This compound is dissolved in a solvent like DMSO and then diluted to the final concentration in the external solution.[3]

-

Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the IKs tail current. The IC50 is then calculated by fitting the data to a Hill equation.

Langendorff-Perfused Heart Model for APD Measurement

This protocol describes the use of an isolated heart preparation to assess the effects of this compound on cardiac electrophysiology.

1. Heart Preparation:

-

The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

2. Electrophysiological Measurements:

-

Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter to measure the action potential duration at 90% repolarization (MAPD90).[9]

-

The heart can be paced at different cycle lengths using stimulating electrodes.[9]

-

A baseline recording is established before the administration of any drugs.

3. Drug Administration and Data Analysis:

-

This compound is infused into the perfusate at the desired concentrations.

-

MAPD90 is continuously recorded, and the effects of this compound are quantified by comparing the measurements before and after drug application.

-

The rate-dependence of the drug's effect is assessed by analyzing the changes in MAPD90 at different pacing cycle lengths.[9]

Visualizations

Signaling and Experimental Diagrams

Caption: Mechanism of this compound action on the IKs channel and its effect on the cardiac action potential.

Caption: General experimental workflow for the electrophysiological characterization of this compound.

Caption: Logical flow of this compound's effect on prolonging the action potential duration.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the IKs current. Its well-characterized pharmacological profile, summarized in this guide, makes it an invaluable tool for cardiovascular research. The detailed methodologies and quantitative data provided herein are intended to support fellow researchers, scientists, and drug development professionals in their efforts to further understand the role of IKs in cardiac electrophysiology and to explore its therapeutic potential. The superior selectivity of this compound over older compounds like chromanol 293B solidifies its position as a gold-standard research agent.[2][3]

References

- 1. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. Allosteric mechanism for KCNE1 modulation of KCNQ1 potassium channel activation | eLife [elifesciences.org]

- 6. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HMR 1556 in Cardiac Action Potential Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of HMR 1556 in the study of cardiac action potentials. This compound, a chromanol derivative, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] This specificity makes it an invaluable tool for dissecting the intricate mechanisms of cardiac repolarization and for investigating the pathophysiology of cardiac arrhythmias. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cardiac electrophysiology, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Selective IKs Blockade

The cardiac action potential is a complex interplay of ion currents that govern the heart's electrical activity. The repolarization phase, crucial for resetting the cardiomyocyte for the next beat, is primarily driven by outward potassium currents. Among these, the delayed rectifier potassium current (IK) is composed of two main components: a rapid component (IKr) and a slow component (IKs).

This compound exerts its effects by specifically targeting and inhibiting the IKs current.[1] The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[3] By blocking this channel, this compound reduces the outward flow of potassium ions during the plateau and repolarization phases of the action potential. This leads to a prolongation of the action potential duration (APD), a key parameter in cardiac electrophysiology.[4]

The high selectivity of this compound for IKs over other cardiac ion channels, such as IKr, the inward rectifier potassium current (IK1), the transient outward current (Ito), and L-type calcium channels (ICa,L), is a significant advantage in experimental studies.[1][5] This allows researchers to isolate and study the specific contribution of IKs to cardiac repolarization without the confounding effects of other channel blockades.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in numerous studies across different species and experimental models. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels

| Ion Channel | Species/Cell Type | IC50 | Reference(s) |

| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][6] |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [4][5] |

| IKs | Human Atrial Myocytes | 6.8 nM | [7] |

| IKs (expressed in Xenopus oocytes) | Human (minK) | 120 nM | [4] |

| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][6] |

| Ito | Canine Ventricular Myocytes | 33.9 µM | [1][6] |

| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][6] |

Table 2: Effects of this compound on Action Potential Duration (APD)

| Experimental Model | This compound Concentration | Pacing Rate / Conditions | Effect on APD90 | Reference(s) |

| Guinea Pig Right Papillary Muscles | 1 µM | 0.5-7 Hz | 19%-27% prolongation | [4] |

| Guinea Pig Right Papillary Muscles | 1 µM | In the presence of isoproterenol (10 µM) | 35%-47% prolongation (more pronounced at low pacing rates) | [4] |

| Langendorff-perfused Guinea Pig Hearts | 0.1 µM | Spontaneously beating | 3% prolongation | [4] |

| Langendorff-perfused Guinea Pig Hearts | 1 µM | Spontaneously beating | 10% prolongation | [4] |

| Langendorff-perfused Rabbit Hearts | 10-240 nM | 200-500 ms cycle length | No significant prolongation alone | [8][9] |

| Langendorff-perfused Rabbit Hearts | 100 nM | In the presence of dofetilide (7.5 nM) | Further prolongation, especially at longer cycle lengths | [8][9] |

| In vivo Rabbit Model | 1 mg/kg + 1 mg/kg/hr i.v. | 200 ms cycle length | 6 ± 1 msec prolongation | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in cardiac action potential studies.

Caption: Mechanism of action of this compound on the cardiac IKs channel.

Caption: A typical experimental workflow for studying this compound effects using patch-clamp.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental conditions and cell types.

Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is designed to measure the effects of this compound on IKs and action potentials in single cardiac myocytes.

a. Cell Isolation:

-

Ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, canine) by enzymatic dissociation using collagenase and protease.[7]

b. Solutions:

-

External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.[5]

c. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single myocyte.[11]

-

Record baseline action potentials in current-clamp mode, typically elicited by 2-4 ms suprathreshold current pulses at various pacing frequencies (e.g., 0.5, 1, 2 Hz).

-

To measure IKs, switch to voltage-clamp mode. Apply a voltage protocol to isolate IKs. A typical protocol involves a depolarizing step from a holding potential of -40 mV to a test potential of +40 mV for 2-5 seconds, followed by a repolarizing step to -30 mV to elicit a tail current.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

After a steady-state effect is reached (typically 3-5 minutes), repeat the action potential and IKs recordings.

-

Perform a washout by perfusing with the drug-free external solution to check for reversibility.

Langendorff-Perfused Heart Preparation

This ex vivo model allows for the study of this compound's effects on the whole heart's electrical activity.

a. Preparation:

-

The heart is excised and cannulated via the aorta for retrograde perfusion with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

b. Recording:

-

Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter.[8]

-

A pseudo-ECG can be recorded from the heart surface.

-

The heart is paced at various cycle lengths (e.g., 200-500 ms).

c. Protocol:

-

Allow the heart to stabilize for a period (e.g., 30 minutes).

-

Record baseline MAP duration at 90% repolarization (MAPD90) and ventricular effective refractory period (VERP) at different pacing cycle lengths.

-

Introduce this compound into the perfusate at the desired concentration.

-

After a stabilization period with the drug, repeat the MAPD90 and VERP measurements.

-

This protocol can be combined with other drugs (e.g., IKr blockers like dofetilide) to study drug-drug interactions and the concept of "repolarization reserve".[8][12]

The Concept of Repolarization Reserve and the Role of this compound

The heart possesses a "repolarization reserve," a safety mechanism whereby if one repolarizing current is compromised, others can compensate to maintain a stable action potential duration.[13][14] IKs is a key component of this reserve. Under normal physiological conditions at resting heart rates, the contribution of IKs to repolarization can be modest.[14][15] However, its importance becomes prominent under conditions of stress, such as:

-

β-adrenergic stimulation (e.g., during exercise): Isoproterenol, a β-agonist, increases IKs activity, leading to a shortening of the APD to accommodate faster heart rates. This compound can reverse this shortening.[4][10][15]

-

Blockade of other repolarizing currents (e.g., IKr): When IKr is inhibited (a common effect of many QT-prolonging drugs), the reliance on IKs to ensure adequate repolarization increases.[8][16] In such scenarios, the application of this compound can lead to an exaggerated prolongation of the APD and may increase the risk of arrhythmias.[8][12]

This compound is therefore an essential tool for studying the repolarization reserve. By selectively blocking IKs, researchers can unmask the roles of other currents and investigate how the heart responds to challenges to its repolarization capacity.

Conclusion

This compound stands out as a highly potent and selective blocker of the IKs current, making it an indispensable pharmacological tool in cardiac electrophysiology research. Its utility extends from fundamental studies on the role of IKs in shaping the cardiac action potential to more complex investigations into the mechanisms of drug-induced arrhythmias and the concept of repolarization reserve. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of cardiac function and dysfunction.

References

- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slow delayed rectifier potassium current (IKs) and the repolarization reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiology, Cardiac Repolarization Dispersion and Reserve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. fortunejournals.com [fortunejournals.com]

HMR 1556: A Technical Guide to Investigating Ventricular Repolarization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). This document details the electrophysiological properties of this compound, its mechanism of action, and its application in the investigation of ventricular repolarization. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction to this compound

This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has emerged as a critical tool in cardiac electrophysiology research.[1][2] Its high potency and selectivity for the IKs channel make it superior to other IKs blockers like chromanol 293B, which also exhibits effects on the transient outward current (Ito).[3][4] The IKs current, a key outward potassium current, plays a significant role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation and at slower heart rates.[3][5] Understanding the function of IKs is crucial for elucidating the mechanisms of cardiac arrhythmias and for the development of novel antiarrhythmic therapies. This compound serves as an invaluable pharmacological probe for these investigations.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective blockade of the IKs potassium channel.[6] The IKs channel is a voltage-gated potassium channel composed of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. This channel is responsible for the slow component of the delayed rectifier potassium current, which contributes to the repolarization of the cardiac action potential, thereby determining the action potential duration (APD).

Figure 1: Signaling pathway of this compound action on the IKs channel.

By blocking the IKs channel, this compound inhibits the outward flow of potassium ions during the plateau phase of the action potential. This leads to a prolongation of the action potential duration, a key mechanism of class III antiarrhythmic drugs.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its impact on action potential duration.

Inhibitory Potency (IC50) of this compound

| Species | Preparation | Target Current | IC50 | Reference |

| Guinea Pig | Ventricular Myocytes | IKs | 34 nM | [1][6] |

| Canine | Ventricular Myocytes | IKs | 10.5 nM | [3][4][6] |

| Human (expressed in Xenopus oocytes) | Xenopus Oocytes | IKs (hminK) | 120 nM | [1] |

| Guinea Pig | Atrial Myocytes | IKs | 6.8 nM | [7] |

| Canine | Ventricular Myocytes | IKr | 12.6 µM | [3][4] |

| Canine | Ventricular Myocytes | Ito | 33.9 µM | [3][4] |

| Canine | Ventricular Myocytes | ICa,L | 27.5 µM | [3] |

Selectivity of this compound

| Species | Preparation | Non-Target Current | Concentration of this compound | % Inhibition | Reference |

| Rat | Ventricular Myocytes | Ito | 10 µM | 25% | [1] |

| Rat | Ventricular Myocytes | Isus | 10 µM | 36% | [1] |

| Guinea Pig | Cardiomyocytes | L-type Ca2+ channel | 10 µM | 31% | [1] |

| Canine | Ventricular Myocytes | IK1 | Not specified | Unaffected | [3][4] |

| Human | Atrium | Ito, IKur, IK1 | 10 µM | Not significantly affected | [7] |

| Human (expressed in Xenopus oocytes) | Xenopus Oocytes | hERG, Kv1.5, Kv1.3, Kir2.1, HCN2 | 10 µM | Little to no block | [1] |

Effects of this compound on Action Potential Duration (APD) and Monophasic Action Potential Duration (MAPD)

| Species | Preparation | Parameter | This compound Concentration | Pacing/Conditions | Effect | Reference |

| Guinea Pig | Right Papillary Muscles | APD90 | 1 µM | 0.5-7 Hz | 19-27% prolongation | [1] |

| Guinea Pig | Right Papillary Muscles | APD90 | 1 µM | 0.5 Hz (with Isoproterenol) | 47% prolongation | [1] |

| Guinea Pig | Langendorff-perfused Hearts | MAPD90 | 0.1 µM | Spontaneously beating | 3% prolongation | [1] |

| Guinea Pig | Langendorff-perfused Hearts | MAPD90 | 1 µM | Spontaneously beating | 10% prolongation | [1] |

| Rabbit | Langendorff-perfused Hearts | MAPD90 | 10-240 nM | 200-500 ms cycle lengths | No significant prolongation alone | [8] |

| Rabbit | Langendorff-perfused Hearts | MAPD90 | 100 nM | In the presence of Dofetilide (7.5 nM) | Further prolongation, especially at longer cycle lengths | [8] |

| Canine | Conscious Dogs | QT Interval | 3, 10, or 30 mg/kg PO | - | Dose-dependent prolongation | [5][9] |

| Human | Ventricular Trabeculae | APD | 100 nM and 1 µM | 300 to 5000 ms cycle lengths | <12 ms change | [10] |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Langendorff heart - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. youtube.com [youtube.com]

HMR 1556: A Deep Dive into its Core Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

HMR 1556, a chromanol derivative, has emerged as a highly potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). This technical guide delves into the fundamental electrophysiological properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on various ion channels, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action and Primary Target

This compound exerts its primary effect by directly blocking the IKs potassium channel.[1][2] This channel, a crucial component in the repolarization phase of the cardiac action potential, is formed by the association of the pore-forming α-subunit KvLQT1 and the ancillary β-subunit minK (or KCNE1).[3][4] By inhibiting the outward flow of potassium ions through this channel, this compound prolongs the duration of the cardiac action potential, a characteristic feature of Class III antiarrhythmic agents.[1][3]

The blockade of IKs by this compound is both concentration-dependent and reversible.[1] Notably, it does not alter the steady-state activation or the kinetic properties of the IKs current, suggesting a direct pore-blocking mechanism rather than an allosteric modulation of channel gating.[1]

Quantitative Electrophysiological Data

The potency and selectivity of this compound have been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and the effects on action potential duration (APD).

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Species/Cell Type | IC50 | Reference |

| IKs | Guinea Pig Atrial Myocytes | 6.8 nM | [1] |

| IKs | Canine Left Ventricular Myocytes | 10.5 nM | [2] |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [3] |

| IKs (hminK expressed in Xenopus oocytes) | Xenopus oocytes | 120 nM | [3] |

| IKr | Canine Left Ventricular Myocytes | 12.6 µM | [2][5] |

| Ito | Canine Left Ventricular Myocytes | 33.9 µM | [2][5] |

| ICa,L | Canine Left Ventricular Myocytes | 27.5 µM | [2][5] |

| Ito (rat ventricular myocytes) | Rat Ventricular Myocytes | >10 µM (25% block at 10 µM) | [3] |

| Isus (rat ventricular myocytes) | Rat Ventricular Myocytes | >10 µM (36% block at 10 µM) | [3] |

| ICa,L (guinea pig cardiomyocytes) | Guinea Pig Cardiomyocytes | >10 µM (31% block at 10 µM) | [3] |

Table 2: Selectivity of this compound for IKs over other Cardiac Ion Channels

| Ion Current | Species/Cell Type | Effect at Concentrations that Block IKs | Reference |

| IKr | Human Atrial Myocytes | Not affected up to 10 µM | [1] |

| Ito | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |

| IKur | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |

| IK1 | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |

| IK1 | Canine Left Ventricular Myocytes | Unaffected | [2][5] |

| Herg, Kv1.5, Kv1.3, Kir2.1, HCN2 | Xenopus oocytes | Little to no block at 10 µM | [3] |

Table 3: Effects of this compound on Cardiac Action Potential Duration (APD)

| Preparation | Pacing Rate/Conditions | This compound Concentration | Effect on APD90 | Reference |

| Guinea Pig Right Papillary Muscles | 0.5 - 7 Hz | 1 µM | 19% - 27% prolongation | [3] |

| Guinea Pig Right Papillary Muscles | 0.5 Hz (with Isoproterenol) | 1 µM | 47% prolongation | [3] |

| Guinea Pig Right Papillary Muscles | 1 Hz (with Isoproterenol) | 1 µM | 35% prolongation | [3] |

| Guinea Pig Right Papillary Muscles | 7 Hz (with Isoproterenol) | 1 µM | 25% prolongation | [3] |

| Langendorff-perfused Guinea Pig Hearts | Spontaneously beating | 0.1 µM | 3% prolongation | [3] |

| Langendorff-perfused Guinea Pig Hearts | Spontaneously beating | 1 µM | 10% prolongation | [3] |

| Langendorff-perfused Guinea Pig Hearts | Paced at 100 bpm | 1 µM | 25% prolongation | [3] |

| Langendorff-perfused Guinea Pig Hearts | Paced at 150 bpm | 1 µM | 13% prolongation | [3] |

| Langendorff-perfused Guinea Pig Hearts | Paced at 350 bpm | 1 µM | 9% prolongation | [3] |

Experimental Protocols

The electrophysiological effects of this compound have been characterized using standard patch-clamp techniques in isolated cardiac myocytes.

Cell Isolation

Single atrial and ventricular myocytes are typically isolated from animal hearts (e.g., guinea pig, canine, human) by enzymatic dissociation. This involves cannulating the aorta or a coronary artery and perfusing the heart with a collagenase- and protease-containing solution to break down the extracellular matrix. The digested tissue is then mechanically agitated to release individual cardiomyocytes.

Whole-Cell Patch-Clamp Recordings

Electrophysiological recordings are performed using the whole-cell configuration of the patch-clamp technique at a physiological temperature (e.g., 36°C).[1] This method allows for the measurement of ionic currents across the entire cell membrane.

-

Pipette Solution: The internal pipette solution is designed to mimic the intracellular ionic composition and typically contains (in mM): K+ as the main charge carrier, EGTA to buffer intracellular calcium, Mg-ATP to provide energy, and HEPES to buffer the pH.

-

External Solution: The external (bath) solution is a Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure different ionic currents. For instance, to measure IKs, cells are often held at a negative holding potential (e.g., -40 mV or -50 mV) and then depolarized to various positive potentials to activate the channels.[5] The slow deactivating tail current upon repolarization is characteristic of IKs.[5]

-

Pharmacological Isolation of Currents: To isolate IKs from other overlapping currents, pharmacological tools are essential. L-type Ca2+ channels are typically blocked by a dihydropyridine such as nifedipine (e.g., 5 µM).[5] The rapidly activating delayed rectifier current (IKr) can be blocked by specific inhibitors like dofetilide or E-4031.[6] The remaining slowly activating current can then be attributed to IKs and its sensitivity to this compound can be assessed.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action, experimental workflow, and the logical relationships of this compound's effects.

Caption: Mechanism of this compound action on the IKs channel.

Caption: Experimental workflow for this compound electrophysiology.

Caption: Logical cascade of this compound's electrophysiological effects.

References

- 1. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of HMR 1556: A Technical Guide

Introduction

HMR 1556, a chromanol derivative, has been identified as a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). This current plays a crucial role in the repolarization phase of the cardiac action potential. The selective inhibition of IKs by this compound presents a targeted approach for the modulation of cardiac electrophysiology, offering potential therapeutic applications in the management of cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.

Mechanism of Action

This compound exerts its pharmacological effect through the specific blockade of the IKs potassium channel. The IKs channel is a voltage-gated ion channel composed of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. This channel is a key contributor to the repolarization of the cardiac action potential, particularly at slower heart rates and during sympathetic stimulation. By selectively inhibiting IKs, this compound prolongs the action potential duration (APD), thereby increasing the refractory period of cardiac myocytes. This effect is the basis for its potential antiarrhythmic properties.

Signaling Pathway of Cardiac Repolarization and IKs Blockade

Caption: Cardiac action potential phases and the role of key ion channels.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Species | IC50 (nM) | Reference |

| IKs | Canine Ventricular Myocytes | 10.5 | [1][2] |

| Guinea Pig Ventricular Myocytes | 34 | [3][4] | |

| Human Atrial Myocytes | 6.8 | [5] | |

| IKr | Canine Ventricular Myocytes | 12,600 | [1][2] |

| Ito | Canine Ventricular Myocytes | 33,900 | [1][2] |

| ICa,L | Canine Ventricular Myocytes | 27,500 | [1][2] |

| IK1 | Canine Ventricular Myocytes | >50,000 | [2] |

Table 2: Electrophysiological Effects of this compound in Anesthetized Dogs

| Parameter | Condition | Change with this compound | Reference |

| Atrial Effective Refractory Period (AERP) | Baseline | Increased | [6] |

| Ventricular Effective Refractory Period (VERP) | Baseline | Increased by 27 ± 6% (at 400 ms cycle length) | [6][7] |

| QT Interval | Baseline | Significantly prolonged | [6] |

| Atrial Fibrillation (AF) Cycle Length | Vagal Stimulation | Increased by 34.1 ± 4.3% | [6][7] |

| AF Duration | Vagal Stimulation | Reduced from 1077 ± 81 s to 471 ± 38 s | [7] |

Experimental Protocols

The characterization of this compound involved a series of key in vitro and in vivo experiments. The following sections detail the methodologies for these experiments.

Isolation of Single Cardiac Myocytes

Objective: To obtain viable single cardiac myocytes for electrophysiological recordings.

Protocol:

-

Animal Euthanasia and Heart Excision: The animal (e.g., dog, guinea pig, or mouse) is anesthetized, and the heart is rapidly excised and placed in a cold, oxygenated Tyrode's solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus with a Ca2+-free Tyrode's solution to wash out the blood.

-

Enzymatic Digestion: The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.

-

Tissue Dissociation: The ventricles or atria are minced and gently agitated to release single myocytes.

-

Cell Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the myocytes are stored in a high-potassium solution at room temperature for use within a few hours.[8][9][10][11][12]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure specific ion channel currents in isolated cardiac myocytes and determine the effect of this compound.

Protocol:

-

Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and record individual ion currents (IKs, IKr, Ito, IK1, ICa,L). These protocols typically involve a series of depolarizing and repolarizing voltage steps from a holding potential.[13][14][15][16][17][18][19][20][21][22]

-

Drug Application: this compound is applied to the superfusate at various concentrations to determine its effect on the recorded currents and to calculate the IC50 value.

Langendorff-Perfused Heart Studies

Objective: To assess the electrophysiological effects of this compound on the whole heart.

Protocol:

-

Heart Preparation: The heart is excised and perfused via the aorta on a Langendorff apparatus with oxygenated Krebs-Henseleit or Tyrode's solution at a constant temperature and pressure.[23][24]

-

Electrode Placement: Monophasic action potential (MAP) and ECG electrodes are placed on the epicardial surface of the atria and ventricles to record electrical activity. Pacing electrodes are also positioned to control the heart rate.

-

Baseline Recordings: Baseline electrophysiological parameters, including action potential duration (APD), effective refractory period (ERP), and QT interval, are recorded at various pacing cycle lengths.

-

Drug Perfusion: this compound is added to the perfusate at desired concentrations.

-

Post-Drug Recordings: Electrophysiological parameters are re-measured to determine the effects of the drug. In some studies, arrhythmias are induced (e.g., by vagal stimulation) to assess the antiarrhythmic potential of the compound.[25][26]

Mandatory Visualizations

This compound Drug Development Workflow

Caption: A simplified workflow for the discovery and preclinical development of this compound.

Experimental Workflow for Assessing this compound Selectivity

Caption: A logical workflow for determining the selectivity of this compound using patch-clamp electrophysiology.

References

- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 5. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for rapid and parallel isolation of myocytes and non-myocytes from multiple mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. ahajournals.org [ahajournals.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. sci.utah.edu [sci.utah.edu]

- 16. Direct measurement of L-type Ca2+ window current in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Properties of the Transient Outward, Inward Rectifier and Acetylcholine-Sensitive Potassium Currents in Atrial Myocytes from Dogs in Sinus Rhythm and Experimentally Induced Atrial Fibrillation Dog Models [mdpi.com]

- 18. Contribution of I Kr and I K1 to ventricular repolarization in canine and human myocytes: is there any influence of action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delayed-rectifier potassium channel activity in isolated membrane patches of guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Voltage-dependent activation of the inward-rectifier potassium channel in the ventricular cell membrane of guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dynamics of the inward rectifier K+ current during the action potential of guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Langendorff heart - Wikipedia [en.wikipedia.org]

- 24. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 25. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on HMR 1556 and its Effect on QT Interval

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HMR 1556 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current involved in the repolarization of the cardiac action potential. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on cardiac repolarization, with a specific focus on the QT interval. While preclinical studies in various animal models and isolated human cardiac tissues have been conducted, it is crucial to note that no clinical trial data on the effects of this compound on the QT interval in humans have been publicly reported. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: IKs Blockade and a "Repolarization Reserve"

The primary mechanism of action of this compound is the selective blockade of the IKs current.[1] The IKs current, encoded by the KCNQ1 and KCNE1 genes, plays a crucial role in phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocardium.[2][3] IKs is often considered a "repolarization reserve," becoming particularly important under conditions of increased heart rate or when other repolarizing currents, such as the rapid delayed rectifier potassium current (IKr), are compromised.[4]

By blocking IKs, this compound is expected to prolong the action potential duration (APD), which in turn would be reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[5] However, preclinical studies reveal a more complex picture, where the effect of this compound on repolarization is highly dependent on the experimental conditions and the presence of other cardioactive agents.

Signaling Pathway of Cardiac Ventricular Action Potential

The following diagram illustrates the major ion currents contributing to the different phases of the cardiac ventricular action potential. This compound specifically targets the IKs current, which is active during Phase 3 (Repolarization).

Preclinical Electrophysiological Effects of this compound

The effects of this compound on cardiac repolarization have been investigated in various preclinical models, including isolated cardiac myocytes, perfused hearts, and in vivo animal studies.

Effects on Action Potential Duration (APD)

Studies have consistently shown that this compound alone has a modest effect on prolonging the APD at baseline conditions.[6] However, its effect is significantly potentiated in the presence of IKr blockers or under conditions that mimic increased sympathetic stimulation.[7][8]

Table 1: Effect of this compound on Action Potential Duration (APD) in Preclinical Models

| Species/Model | This compound Concentration | Other Agents | Pacing Cycle Length (ms) | Change in APD90 | Reference |

| Rabbit Perfused Ventricles | 10-240 nM | None | 200-500 | No significant prolongation | [6] |

| Rabbit Perfused Ventricles | 100 nM | Dofetilide (7.5 nM) | 500 | Further prolongation of 17 ± 4 ms | [6] |

| Guinea Pig Papillary Muscle | 1 µM | None | 143-2000 (0.5-7 Hz) | 19-27% prolongation | [8] |

| Guinea Pig Papillary Muscle | 1 µM | Isoproterenol (10 µM) | 2000 (0.5 Hz) | 47% prolongation | [8] |

| Human Ventricular Muscle | 1 µM | Dofetilide (50 nM) + Adrenaline (1 µM) | Not specified | 14.7 ± 3.2% increase | [7] |

Effects on QT Interval

Similar to its effects on APD, this compound alone does not significantly prolong the QT interval in preclinical models. However, in combination with agents that prolong repolarization, its effects become more pronounced.

Table 2: Effect of this compound on QT Interval in Preclinical Models

| Species/Model | This compound Concentration | Other Agents | Pacing Cycle Length (ms) | Change in QT Interval | Reference |

| Rabbit Perfused Ventricles | 100 nM | Veratridine (125 nM) + Dofetilide (7.5 nM) | 500 | No significant additional prolongation | [4] |

| Rabbit Left Ventricular Wedge | 0.01-1 µM | None | Not specified | Concentration-dependent prolongation | [7] |

Pro-arrhythmic Potential

A key concern with drugs that prolong the QT interval is the risk of inducing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Preclinical studies suggest that while this compound alone does not induce TdP, it can significantly increase the incidence of TdP when combined with other drugs that prolong repolarization.[4] This is thought to be due to an increase in the dispersion of repolarization across the ventricular wall.

Table 3: Pro-arrhythmic Effects of this compound in a Rabbit Model of TdP

| Treatment Group | Incidence of TdP (per heart) | Change in Tpeak-Tend (ms) | Reference |

| Veratridine (125 nM) + Dofetilide (7.5 nM) | 4 ± 6 | 12 ± 10 | [4] |

| Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM) | 22 ± 18 | 39 ± 21 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Langendorff Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac electrophysiology in an isolated, beating heart.

Protocol Steps:

-

Animal Preparation: The animal (e.g., rabbit, guinea pig) is anesthetized.

-

Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

Aortic Cannulation: The aorta is cannulated, and retrograde perfusion with an oxygenated physiological solution (e.g., Krebs-Henseleit) is initiated.

-

Data Recording: Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter. A volume-conducted ECG is also recorded.

-

Drug Administration: this compound and other compounds are added to the perfusate at desired concentrations.

-

Data Analysis: Changes in APD and QT interval are measured and analyzed.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents from individual cardiac myocytes.

Protocol Steps:

-

Cell Isolation: Single ventricular myocytes are isolated from cardiac tissue by enzymatic digestion.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a series of command voltages to elicit specific ion currents.

-

Data Recording and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on the IKs current.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the IKs current in cardiac repolarization. Preclinical data consistently demonstrate that while its effect in isolation is modest, it can significantly prolong the action potential duration and increase the risk of pro-arrhythmias when the "repolarization reserve" is compromised.

The most significant gap in our understanding of this compound is the complete lack of human clinical trial data. To assess the true potential and risks of this compound as a therapeutic agent, well-controlled clinical studies are essential to evaluate its effects on the QT interval and overall cardiovascular safety in humans. Future research should also focus on identifying specific patient populations who might be more susceptible to the pro-arrhythmic effects of IKs blockade.

References

- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Proyecto ITACA [itaca.edu.es]

- 4. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: HMR 1556 in Langendorff-Perfused Heart Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), in ex vivo Langendorff-perfused heart models. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chromanol derivative that acts as a highly selective inhibitor of the IKs channel, which is crucial for cardiac repolarization.[1][2] Its selectivity makes it a valuable tool for dissecting the physiological and pathophysiological roles of IKs in the heart and for investigating its potential as a therapeutic target for arrhythmias.[2][3] The Langendorff-perfused heart model offers a robust platform to study the direct electrophysiological effects of pharmacological agents like this compound on the whole heart, independent of systemic neural and hormonal influences.[4][5][6]

Mechanism of Action

This compound selectively blocks the pore of the IKs channel, which is formed by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1. This blockade leads to a reduction in the outward potassium current during the plateau phase of the cardiac action potential, resulting in a prolongation of the action potential duration (APD).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in various cardiac preparations.

Table 1: Potency and Selectivity of this compound